4-(2-Hydroxypropoxy)but-2-yn-1-ol

Nickel electroplating cathodic polarization additive comparison

4-(2-Hydroxypropoxy)but-2-yn-1-ol (CAS 1606-79-7), commonly designated as BMP or Butynediol propoxylate, is a condensation product of 2-butyne-1,4-diol and propylene oxide. It belongs to the class of alkoxylated acetylenic diols and serves as a bifunctional intermediate containing both alkyne and hydroxypropyl ether moieties.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 1606-79-7
Cat. No. B167393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxypropoxy)but-2-yn-1-ol
CAS1606-79-7
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(COCC#CCO)O
InChIInChI=1S/C7H12O3/c1-7(9)6-10-5-3-2-4-8/h7-9H,4-6H2,1H3
InChIKeyGFDLMAQAFYECMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxypropoxy)but-2-yn-1-ol (BMP) CAS 1606-79-7: Scientific Procurement and Industrial Baseline Assessment


4-(2-Hydroxypropoxy)but-2-yn-1-ol (CAS 1606-79-7), commonly designated as BMP or Butynediol propoxylate, is a condensation product of 2-butyne-1,4-diol and propylene oxide . It belongs to the class of alkoxylated acetylenic diols and serves as a bifunctional intermediate containing both alkyne and hydroxypropyl ether moieties . Industrially, it is primarily employed as a long-acting nickel electroplating brightener and weak leveling agent, with additional utility as a ferrous metal corrosion inhibitor [1]. The compound is miscible with water in all proportions at 20°C and exhibits predicted physicochemical properties including a boiling point of 285.2±20.0°C and density of 1.116±0.06 g/cm³ .

4-(2-Hydroxypropoxy)but-2-yn-1-ol (BMP): Why In-Class Alkoxylated Butynediols Cannot Be Interchanged Without Performance Consequences


Within the class of alkoxylated butynediol derivatives—including unmodified 1,4-butynediol (BOZ), propoxylated BMP, and ethoxylated BEO—functional group variation produces measurable differences in electrochemical behavior that preclude direct substitution [1]. The oxygen content and molecular geometry of the alkoxy substituent directly modulate cathodic polarization characteristics and adsorption kinetics on nickel surfaces during electrodeposition [2]. Consequently, substituting BMP with BOZ or BEO without reformulation alters initial deposition potential, grain refinement behavior, and resultant coating morphology in ways that may compromise brightness, leveling, or mechanical integrity of the plated layer [2].

4-(2-Hydroxypropoxy)but-2-yn-1-ol (BMP): Quantitative Differentiation Evidence for Procurement Decision Support


BMP Exhibits Intermediate Cathodic Polarization Shift Between BOZ and BEO in Nickel Electroplating Baths

In a direct head-to-head electrochemical comparison of three alkoxylated butynediol derivatives in a Watts nickel bath, BMP (2-butynemonopropoxylate) demonstrated an initial potential shift magnitude intermediate between unmodified BOZ (1,4-butynediol) and BEO (butynediol ethoxylate) [1]. The shift increased in the order BOZ < BMP < BEO, correlating with the oxygen atom count in each molecular structure [1].

Nickel electroplating cathodic polarization additive comparison

BMP Enhances Electron Donating/Accepting Capability Relative to BOZ in Ni-Diamond Composite Electrodeposition

Electrochemical and material calculation analyses conducted on Ni-diamond composite electrodeposition systems revealed that BMP exhibits higher electron donating and electron accepting ability compared to unmodified BOZ [1]. This enhanced electronic interaction facilitates more effective adsorption of BMP onto the nickel surface, leading to increased cathodic polarization and a consequent reduction in nickel ion electrodeposition rate [1].

Composite electrodeposition nickel-diamond coating molecular electronic properties

Optimal BMP Concentration of 0.15 g/L Maximizes Hardness and Wear Resistance in Ni-Diamond Composite Coatings

In a systematic optimization study of Ni-diamond composite electrodeposition, BMP concentration was varied to assess effects on coating microstructure and mechanical properties [1]. The attainment of optimal hardness and wear resistance was achieved at an optimum BMP content of 0.15 g/L [1]. At this concentration, co-deposited diamond particle content increased while simultaneously reducing surface roughness and nickel grain size [1].

Composite coating optimization wear resistance hardness

BMP Delivers Dicing Slot Width of 29.6 μm with Maximum Chipping Width of 6.2 μm in Silicon Wafer Processing

Using a 25 μm thick diamond dicing blade prepared with BMP-optimized Ni-diamond composite coating, silicon wafer dicing trials produced a measured dicing slot width of 29.6 μm and a maximum chipping width of 6.2 μm [1]. These dimensional outcomes validate the practical utility of BMP in enabling ultra-thin blade fabrication for precision semiconductor packaging applications [1].

Silicon wafer dicing diamond dicing blade precision machining

BMP Operational Consumption Rate in Nickel Electroplating Baths: 9 g per 1000 Ampere-Hours

Industrial technical specifications from multiple electroplating intermediate suppliers consistently report a consumption rate of 9 g per 1000 ampere-hours (9 g/KAH) for BMP in nickel electroplating baths, with recommended bath concentrations ranging from 20 to 120 mg/L [1][2]. While this consumption rate is not directly compared to BEO or BOZ in the same source documentation, it provides a baseline operational metric for cost modeling.

Electroplating bath economics additive consumption process cost

BMP Serves as a Reactive Monomer with Methyl Esters and Alkenyls for Polymer Synthesis

Vendor technical documentation indicates that BMP has shown activity as a monomer with methyl esters and alkenyl groups for use in polymer production . This reactivity profile, conferred by the terminal alkyne moiety combined with the hydroxypropyl ether functionality, enables incorporation into polymer backbones or crosslinked networks where alkyne-based chemistry (e.g., click reactions, cycloadditions) is utilized . No quantitative comparison data with alternative alkyne-diol monomers (e.g., BOZ derivatives, BEO) was identified in the available literature.

Polymer synthesis functional monomer alkyne-containing polymers

4-(2-Hydroxypropoxy)but-2-yn-1-ol (BMP): Evidence-Based Procurement Scenarios for Industrial and Research Applications


Scenario 1: Formulation of Long-Acting Bright Nickel Electroplating Baths Requiring Intermediate Polarization Characteristics

Industrial electroplating formulators seeking a long-acting nickel brightener with intermediate cathodic polarization behavior should consider BMP over unmodified BOZ (insufficient polarization for certain brightness requirements) or BEO (potentially excessive polarization leading to altered deposition kinetics). Electrochemical head-to-head data confirms that BMP produces a cathodic potential shift intermediate between BOZ and BEO . BMP is typically deployed at 20-120 mg/L with a consumption rate of 9 g/KAH and should be used in conjunction with auxiliary brighteners such as PAP, PPS, or MOSS [1].

Scenario 2: Preparation of Ni-Diamond Composite Coatings for Ultra-Thin Dicing Blade Fabrication

Researchers and manufacturers producing electrodeposited Ni-diamond composite coatings for precision dicing blades should evaluate BMP at a starting concentration of 0.15 g/L, which has been experimentally validated as the optimal content for achieving maximum hardness and wear resistance . Under these conditions, BMP enhances diamond particle co-deposition while refining nickel grain structure and reducing surface roughness . The resulting 25 μm thick composite blades produce dicing slots of 29.6 μm with maximum chipping of 6.2 μm during silicon wafer processing .

Scenario 3: Cost Modeling and Replenishment Planning for Continuous Nickel Electroplating Operations

Process engineers conducting total cost of ownership analyses for nickel electroplating lines can utilize the established consumption rate of 9 g/KAH for BMP replenishment calculations . This metric, combined with the recommended bath concentration range of 20-120 mg/L [1], enables accurate raw material budgeting and inventory planning. Industry supplier performance tables indicate that BMP and BEO exhibit comparable consumption profiles, suggesting that substitution decisions based on cost alone may be viable only after validating that the intermediate polarization behavior of BMP (relative to BEO) aligns with specific brightness and leveling requirements [2].

Scenario 4: Exploration of Alkyne-Functional Monomers for Polymer Synthesis and Click Chemistry Applications

Polymer chemists investigating alkyne-containing monomers for post-polymerization modification or network formation may consider BMP as a candidate building block, given its demonstrated reactivity with methyl esters and alkenyls . The terminal alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-based transformations. However, procurement for this application should be accompanied by application-specific compatibility and reactivity screening, as quantitative comparative data against alternative alkyne-diol monomers (e.g., BOZ, BEO, propargyl alcohol derivatives) is not available in the open literature reviewed for this guide.

Technical Documentation Hub

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